molecular formula C17H17N3OS B2852243 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 868255-74-7

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B2852243
CAS RN: 868255-74-7
M. Wt: 311.4
InChI Key: BRLPRJYJAADVLX-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole, also known as EMPT, is a chemical compound that belongs to the class of triazoles. It is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPT is synthesized through a multistep process, and its synthesis method is crucial in determining its purity and yield.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole in various biological systems is not fully understood. However, studies have shown that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For instance, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have shown that this compound exhibits potent antifungal and antibacterial activities against various pathogens. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, such as its easy synthesis, high purity, and low toxicity. This compound is also stable under various reaction conditions, making it suitable for a wide range of applications. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound in various biological systems is not fully understood, which may limit its potential applications.

Future Directions

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has a wide range of potential applications in various fields, and future research should focus on exploring its full potential. Some of the future directions for this compound research include the development of novel this compound derivatives with improved efficacy and selectivity, the investigation of the mechanism of action of this compound in various biological systems, and the evaluation of the safety and toxicity of this compound in vivo. In addition, the use of this compound as a precursor for the synthesis of metal complexes and nanoparticles should be further explored for its potential applications in material science.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, resulting in the formation of 4-ethoxyphenyl-3-hydrazono-2-butanone. The second step involves the reaction of the resulting compound with thioacetamide in the presence of ethanol, resulting in the formation of this compound. The purity and yield of this compound depend on the reaction conditions, such as temperature, time, and concentration of reagents.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of metal complexes and nanoparticles. In agrochemistry, this compound has been shown to exhibit herbicidal and insecticidal activities.

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-21-15-11-9-13(10-12-15)16-18-19-17(22-2)20(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLPRJYJAADVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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